molecular formula C14H18FNO2S B2892430 3-fluoro-N-[(4-methoxythian-4-yl)methyl]benzamide CAS No. 2034332-56-2

3-fluoro-N-[(4-methoxythian-4-yl)methyl]benzamide

Cat. No.: B2892430
CAS No.: 2034332-56-2
M. Wt: 283.36
InChI Key: CUPUMYMBMOBDEN-UHFFFAOYSA-N
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Description

3-fluoro-N-[(4-methoxythian-4-yl)methyl]benzamide is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications. This compound features a benzamide core with a fluorine atom at the 3-position and a methoxytetrahydrothiopyran moiety attached via a methyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-[(4-methoxythian-4-yl)methyl]benzamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Benzamide Core: This involves the reaction of 3-fluorobenzoic acid with an appropriate amine under amide coupling conditions.

    Introduction of the Methoxytetrahydrothiopyran Moiety: This step involves the alkylation of the benzamide core with a methoxytetrahydrothiopyran derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-[(4-methoxythian-4-yl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the benzamide can be reduced to form an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzamide derivatives.

Scientific Research Applications

3-fluoro-N-[(4-methoxythian-4-yl)methyl]benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-fluoro-N-[(4-methoxythian-4-yl)methyl]benzamide involves its interaction with specific molecular targets and pathways. The fluorine atom and methoxytetrahydrothiopyran moiety play crucial roles in its binding affinity and selectivity towards these targets. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-fluoro-N-[(4-methoxythian-4-yl)methyl]benzamide
  • 3-fluoro-4-methoxy-N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)benzamide

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom and the methoxytetrahydrothiopyran moiety contribute to its unique reactivity and potential therapeutic applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-fluoro-N-[(4-methoxythian-4-yl)methyl]benzamide, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, such as coupling a fluorinated benzoyl chloride with a thian-methylamine derivative under controlled conditions. Key steps include:

  • Amide bond formation : Use coupling agents like DCC/HOBt for efficient condensation (common in benzamide synthesis) .
  • Air-sensitive steps : Employ Schlenk lines or inert gas (N₂/Ar) to protect reactive intermediates, as seen in analogous thian-containing compounds .
  • Temperature control : Maintain low temperatures (−50°C to 0°C) during exothermic steps to prevent side reactions .
    Optimization involves adjusting solvent polarity (e.g., dichloromethane vs. acetonitrile) and stoichiometric ratios of reagents to maximize yield (>70%) .

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer : A combination of techniques is required:

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., fluorine at C3, methoxy-thian group) .
  • Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns, especially for fluorine and sulfur-containing moieties .
  • IR Spectroscopy : Identify amide C=O stretches (~1650 cm⁻¹) and methoxy C-O bonds (~1250 cm⁻¹) .
    Purity is assessed via HPLC with UV detection (λ = 254 nm), targeting ≥95% purity .

Q. How should stability studies be designed to evaluate degradation under storage conditions?

  • Methodological Answer :

  • Thermal stability : Perform differential scanning calorimetry (DSC) to identify decomposition temperatures (observed in similar benzamides at ~150°C) .
  • Photostability : Expose samples to UV light (ICH Q1B guidelines) and monitor degradation via TLC or HPLC .
  • Hygroscopicity : Store in desiccators with silica gel; track mass changes over time .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assays?

  • Methodological Answer : Contradictions often arise from:

  • Assay variability : Standardize protocols (e.g., ATP levels in kinase assays) and use internal controls (e.g., staurosporine as a reference inhibitor) .
  • Compound solubility : Pre-dissolve in DMSO (≤0.1% final concentration) to avoid aggregation artifacts .
  • Batch purity : Compare HPLC traces and biological results across synthesis batches; impurities >1% may skew activity .

Q. What advanced techniques are recommended for studying the compound’s interaction with biological targets?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) to receptors like kinases or GPCRs .
  • Cryo-EM/X-ray Crystallography : Co-crystallize with target proteins (e.g., using PEG 3350 as precipitant) to resolve binding modes .
  • Molecular Dynamics Simulations : Model ligand-protein interactions (e.g., with GROMACS) to predict binding free energies and mutational effects .

Q. How can low crystallinity in X-ray diffraction studies be addressed?

  • Methodological Answer :

  • Co-crystallization agents : Add small molecules (e.g., 1,2-ethanediol) to improve crystal lattice formation .
  • Vapor diffusion : Use sitting-drop methods with 2-methyl-2,4-pentanediol (MPD) as a cryoprotectant .
  • Synchrotron radiation : Enhance weak diffraction patterns via high-intensity X-ray sources (e.g., Diamond Light Source) .

Q. Data Contradiction Analysis

Q. Why might computational predictions of reactivity conflict with experimental results?

  • Methodological Answer : Discrepancies often stem from:

  • Solvent effects neglected in DFT : Include implicit solvent models (e.g., COSMO) for accurate transition-state calculations .
  • Steric hindrance : Use conformational sampling (Monte Carlo methods) to account for bulky substituents like the methoxythian group .
  • Experimental impurities : Validate computational models against ultra-pure (>99%) samples .

Q. Safety and Hazard Mitigation

Q. What are the mutagenicity risks, and how can they be assessed during handling?

  • Methodological Answer :

  • Ames II Testing : Use Salmonella typhimurium strains (TA98/TA100) to evaluate frameshift/base-pair mutations .
  • PPE Requirements : Use nitrile gloves, fume hoods, and closed-system transfers for mutagenic intermediates (similar to anomeric amides) .

Properties

IUPAC Name

3-fluoro-N-[(4-methoxythian-4-yl)methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FNO2S/c1-18-14(5-7-19-8-6-14)10-16-13(17)11-3-2-4-12(15)9-11/h2-4,9H,5-8,10H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUPUMYMBMOBDEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCSCC1)CNC(=O)C2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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